(2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid
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Overview
Description
(2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino acid backbone with a difluorophenoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluorophenoxy group onto a suitable amino acid derivative . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The difluorophenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the difluorophenoxy moiety.
Scientific Research Applications
(2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino acid backbone allows the compound to be incorporated into peptides and proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3,4-dichlorophenoxy)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
(2S)-2-amino-3-(3,4-dibromophenoxy)propanoic acid: Bromine atoms replace the fluorine atoms.
(2S)-2-amino-3-(3,4-dimethylphenoxy)propanoic acid: Methyl groups instead of halogens.
Uniqueness
The presence of fluorine atoms in (2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated or brominated counterparts . These properties make it particularly valuable in drug development and other applications where stability and bioavailability are crucial.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-difluorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-6-2-1-5(3-7(6)11)15-4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONDZDPEGJFCMK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(C(=O)O)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC[C@@H](C(=O)O)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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